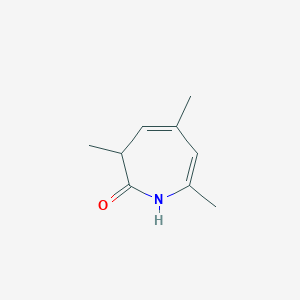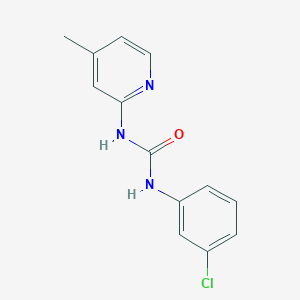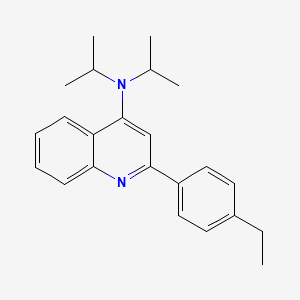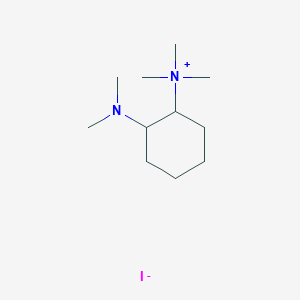
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This compound, in particular, has a unique structure that includes a cyclohexane ring, making it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-TRIMETHYLCYCLOHEXANAMINIUM with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
化学反応の分析
Types of Reactions
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to a tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions can be carried out using sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include various quaternary ammonium salts and their corresponding oxidation or reduction products.
科学的研究の応用
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in disinfectants and antiseptics, particularly in hospital settings.
Industry: The compound is used in the formulation of cleaning agents and surfactants due to its surface-active properties.
作用機序
The mechanism of action of 2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE primarily involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the negatively charged microbial cell membrane, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, making it effective against a broad spectrum of microorganisms.
類似化合物との比較
Similar Compounds
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM CHLORIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM BROMIDE
- N,N,N-TRIMETHYLCYCLOHEXANAMINIUM FLUORIDE
Uniqueness
2-(DIMETHYLAMINO)-N,N,N-TRIMETHYLCYCLOHEXANAMINIUM IODIDE is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and antimicrobial efficacy. The presence of the cyclohexane ring also imparts distinct steric and electronic properties, differentiating it from other quaternary ammonium compounds.
特性
CAS番号 |
30788-29-5 |
|---|---|
分子式 |
C11H25IN2 |
分子量 |
312.23 g/mol |
IUPAC名 |
[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
XXCZMXUWXKLZBS-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1CCCCC1[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
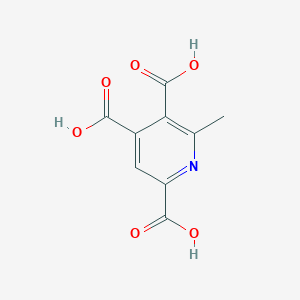

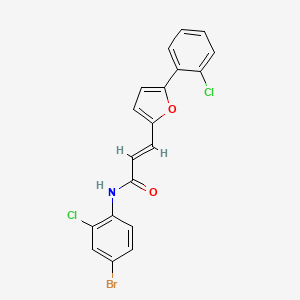
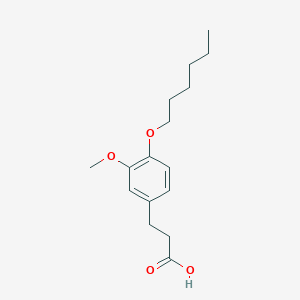
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
